molecular formula C16H17N3OS2 B5675802 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine CAS No. 6519-79-5

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B5675802
CAS No.: 6519-79-5
M. Wt: 331.5 g/mol
InChI Key: MHGXEGCQMMJVMX-UHFFFAOYSA-N
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Description

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiazole ring or the substituent groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigated for potential antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine would depend on its specific application. For example, if used as an antimicrobial agent, it may target bacterial cell walls or interfere with essential enzymes. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenyl-1,3-thiazol-2-amine: Similar structure but lacks the ethoxy group.

    4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine may confer unique properties such as increased solubility or altered biological activity compared to similar compounds.

Properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-4-20-14-8-6-5-7-12(14)18-16-19-13(9-21-16)15-10(2)17-11(3)22-15/h5-9H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGXEGCQMMJVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=CS2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70983770
Record name N-(2-Ethoxyphenyl)-2',4'-dimethyl[4,5'-bi-1,3-thiazol]-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6519-79-5
Record name N-(2-Ethoxyphenyl)-2',4'-dimethyl[4,5'-bi-1,3-thiazol]-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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